![molecular formula C9H14ClNO2 B1376387 Quinuclidin-3-ylidene acetic acid hydrochloride CAS No. 75208-44-5](/img/structure/B1376387.png)
Quinuclidin-3-ylidene acetic acid hydrochloride
Overview
Description
Quinuclidin-3-ylidene acetic acid hydrochloride is a chemical compound with the IUPAC name 2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride . It has a molecular weight of 203.66 . This compound is used in diverse scientific research, including drug discovery, catalysis, and material science.
Synthesis Analysis
The synthesis of quinuclidin-3-ylidene acetic acid hydrochloride or its related compounds involves several steps. For instance, 3-quinuclidone hydrochloride, a related compound, can be synthesized by a Dieckman condensation . Another method involves the reaction of piperidine-4-carboxylic acid with thionyl chloride and ethanol to give ethyl piperidine 4-carboxylate, which is further condensed with methyl chloroacetate in the presence of sodium carbonate .Chemical Reactions Analysis
Quinuclidine, a structurally related compound, is a relatively strong organic base with a pKa of the conjugate acid of 11.3 . It forms adducts with a variety of Lewis acids . The basicity of other quinuclidines have also been evaluated .Scientific Research Applications
Synthesis of Bicyclic Organic Compounds
Quinuclidin-3-ylidene acetic acid hydrochloride: is a precursor in the synthesis of bicyclic organic compounds like 3-Quinuclidone . Its structure, HC(C2H4)2(C(O)CH2)N, allows for the creation of complex organic molecules through reactions such as Dieckman condensation .
Catalyst in Organic Reactions
The compound serves as a catalyst in organic reactions, particularly in the Baylis-Hillman reaction . Its basicity, indicated by the pKa of the conjugate acid (7.2), makes it a suitable catalyst for facilitating various organic transformations .
Pharmaceutical Research
In pharmaceutical research, Quinuclidin-3-ylidene acetic acid hydrochloride is explored for its potential to create novel therapeutic agents. Its bicyclic structure is similar to other pharmacologically active compounds, providing a basis for the development of new drugs .
Material Science
This compound is also used in material science, especially in the development of organic semiconductors and other advanced materials that require precise organic synthesis for their properties .
Environmental Chemistry
The compound’s interactions with various environmental factors are studied to understand its stability and degradation. This is crucial for assessing its environmental impact and for the development of safe disposal methods .
Future Directions
properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h5,7H,1-4,6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPQZKGCMOLHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=CC(=O)O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinuclidin-3-ylidene acetic acid hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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